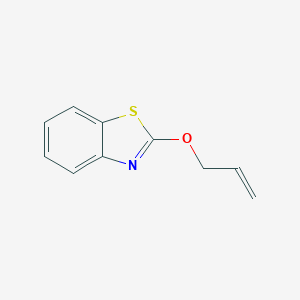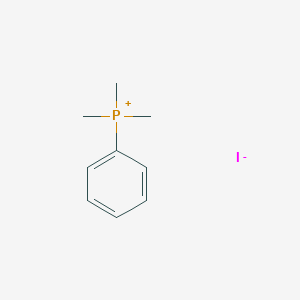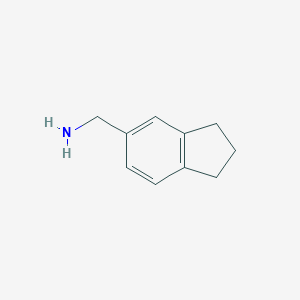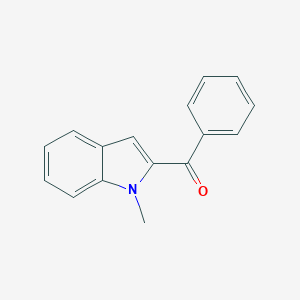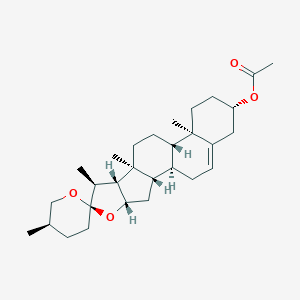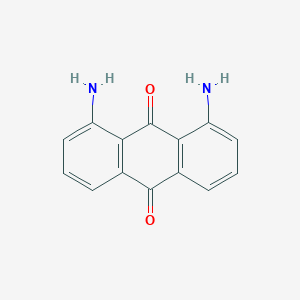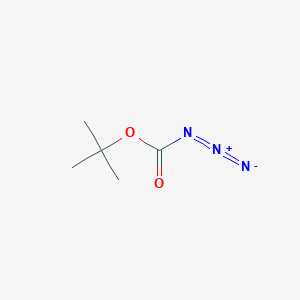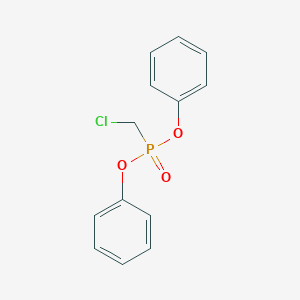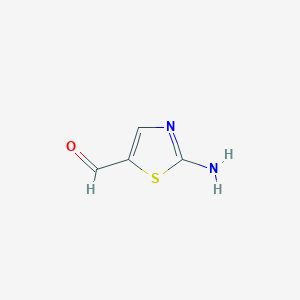
2,9-Dimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyldecane is an organic compound with a chemical formula of C12H26. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in the field of scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- 2,9-Dimethyldecane derivatives have been utilized in the synthesis of 9-Aryl-1,8-dioxo-octahydroxanthene derivatives, with nano-TiO2 as a catalyst. This method features advantages like simplicity, short reaction times, and high yields (Khazaei et al., 2013).
Material Science
- In material science, 2,9-dimethyldiazaperopyrenium dication, derived from 2,9-dimethyldecane, aids in the exfoliation of graphite to graphene in water, showcasing its utility in nanotechnology and materials research (Sampath et al., 2013).
Chemotherapeutic Research
- Derivatives of 2,9-dimethyldecane have been explored in the discovery and development of natural product-derived chemotherapeutic agents. This involves bioactivity-directed isolation and characterization of active compounds (Lee, 2010).
Crystallography
- Crystallography studies of 2,9-dimethyl-1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline, a related compound, have provided insights into molecular conformations and intermolecular interactions, relevant in the field of chemistry (Feng Jin-hu, 2014).
Metal Oxidation Catalysts
- 2,9-dimethyldecane derivatives are used to synthesize robust ligands for metal oxidation catalysts, highlighting their role in catalysis and chemical synthesis (Beer et al., 1993).
Electrocatalysis
- Cu(II) complexes with 2,9-dimethyl-1,10-phenanthroline ligands serve as electrocatalysts for the reduction of O2 and H2O2. The specific positioning of methyl groups alters the catalytic activity, showcasing applications in electrochemistry (Zhang & Anson, 1993).
Educational Research
- Experiments involving the preparation and characterization of compounds like dimethyl carbonate catalyzed by metal oxides demonstrate the applicability of 2,9-dimethyldecane derivatives in educational settings, particularly in physical chemistry teaching (He De-hua et al., 2006).
Mercury Sensing
- 2,9-dimethyl-1,10-phenanthroline (2,9-DMP) is used as a highly selective and fast responsive sensor for mercury(II), with potential applications in environmental monitoring and analytical chemistry (Shan et al., 2016).
Anti-Tumor Activity
- 2,9-Dimethyl-1,10-phenanthroline (2,9-DMP) has demonstrated potent anti-tumor activity, dependent on copper ions. This suggests its potential in cancer research and treatment (Mohindru et al., 1983).
Propiedades
Número CAS |
1002-17-1 |
|---|---|
Nombre del producto |
2,9-Dimethyldecane |
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
2,9-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
HWISDPDDDUZJAW-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCC(C)C |
Sinónimos |
DECANE,2,9-DIMETHYL- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



